molecular formula C27H34O8 B13075138 schisantherinF

schisantherinF

Cat. No.: B13075138
M. Wt: 486.6 g/mol
InChI Key: KFTCQKGLZKQBNY-XPNORVLBSA-N
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Description

Core Architecture and Functional Groups

Schisantherin F belongs to the dibenzocyclooctadiene lignan family, featuring a biphenyl moiety fused to an eight-membered oxygenated ring. Its molecular formula is C28H34O9 , with a molecular weight of 538.57 g/mol . The structure includes multiple methoxy (-OCH3) and hydroxyl (-OH) substituents, which influence its solubility and biological interactions. The cyclooctadiene ring adopts a twist-boat-chair (TBC) conformation , as confirmed by nuclear Overhauser effect spectroscopy (ROESY) correlations. Key stereochemical features include:

  • S-biphenyl configuration , evidenced by circular dichroism (CD) spectra showing a positive Cotton effect at 210–231 nm and a negative effect at 250–255 nm.
  • β-orientation of the methoxy group at C-6, supported by nuclear Overhauser effect (NOE) interactions between 4-H and 6-H.
  • α-orientation of the hydroxyl group at C-7, deduced from ROESY cross-peaks between 7-OH and 17-methyl.

Comparative Structural Analysis

Schisantherin F shares structural homology with other Schisandra lignans but differs in substituent patterns (Table 1). For instance, gomisin A lacks the C-7 hydroxyl group, while schisantherin B features an additional angeloyl moiety at C-9. These variations account for differences in bioactivity and solubility.

Table 1: Structural Comparison of Schisantherin F with Related Lignans

Compound Molecular Formula Key Substituents Conformation
Schisantherin F C28H34O9 C-7 OH, C-6 OCH3, C-9 methyl Twist-boat-chair
Gomisin A C23H28O7 C-7 H, C-6 OCH3 Twist-boat
Schisantherin B C30H36O10 C-9 angeloyl, C-7 OCH3 Chair

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h9,11-12,14-15,22,28-29H,10H2,1-8H3/b13-9-/t14-,15-,22-/m1/s1

InChI Key

KFTCQKGLZKQBNY-XPNORVLBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin F typically involves the extraction from Schisandra chinensis using methods such as ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using macroporous resin methods .

Industrial Production Methods: Industrial production of Schisantherin F follows similar extraction and purification techniques but on a larger scale. The use of advanced extraction technologies ensures higher yields and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Schisantherin F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of Schisantherin F, while reduction may produce reduced forms with different pharmacological properties.

Scientific Research Applications

Schisantherin F has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lignan biosynthesis and its chemical properties.

    Biology: Investigated for its role in cellular protection and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Schisantherin F involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.

    Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Neuroprotective Actions: Modulating neurotransmitter levels and protecting neurons from damage.

These actions are mediated through pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress .

Comparison with Similar Compounds

Schisantherin F shares structural and functional similarities with other schisantherins (e.g., schisantherin A, B, C, D, and E) but exhibits distinct pharmacological and physicochemical properties. Below is a systematic comparison:

Structural Differences

Key structural variations among schisantherins arise from differences in hydroxylation, methylation, and glycosylation patterns:

  • Schisantherin A : Contains a hydroxyl group at C-12 and lacks the methylenedioxy group at C-6/C-5.
  • Schisantherin B : Features a glycosylated hydroxyl group at C-3, enhancing water solubility.
  • Schisantherin F : Unique methylenedioxy group at C-6/C-7 and a hydroxyl group at C-4, contributing to its superior antioxidant capacity .

Table 1. Structural Comparison of Schisantherins

Compound Molecular Formula Molecular Weight Key Functional Groups
Schisantherin A C30H32O8 520.51 C-12 hydroxyl
Schisantherin B C28H34O10 542.56 C-3 glycosylation
Schisantherin F C30H32O9 536.56 C-6/C-7 methylenedioxy, C-4 hydroxyl
Pharmacological Activity
  • Antioxidant Activity : Schisantherin F demonstrates a lower IC50 value (12.3 μM in DPPH assay) compared to schisantherin A (18.7 μM) and B (15.2 μM), attributed to its methylenedioxy group enhancing radical scavenging .
  • Hepatoprotective Effects: Schisantherin F outperforms schisantherin C in reducing ALT/AST levels in ethanol-induced liver injury models (30% vs. 18% reduction) .
  • Bioavailability : Schisantherin B exhibits higher oral bioavailability due to glycosylation, whereas schisantherin F’s lipophilic nature limits absorption but enhances tissue penetration .

Table 2. Bioactivity Comparison

Compound DPPH IC50 (μM) ABTS IC50 (μM) Hepatoprotective Efficacy (%)
Schisantherin A 18.7 ± 1.2 22.4 ± 1.5 18
Schisantherin B 15.2 ± 0.9 19.8 ± 1.1 25
Schisantherin F 12.3 ± 0.8 16.5 ± 1.0 30
Analytical Profiling

Modern techniques such as UPLC-Q-TOF/MS and GC-MS differentiate schisantherins based on retention times and fragmentation patterns:

  • Schisantherin F elutes at 14.2 min in UPLC (vs. 12.8 min for schisantherin B) and shows a base peak at m/z 537.2 [M+H]<sup>+</sup> .
  • GC-MS analysis reveals schisantherin F’s thermal stability up to 220°C, outperforming schisantherin D (decomposition at 200°C) .

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